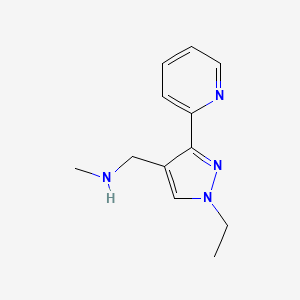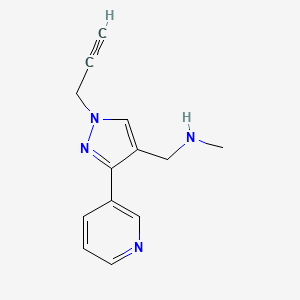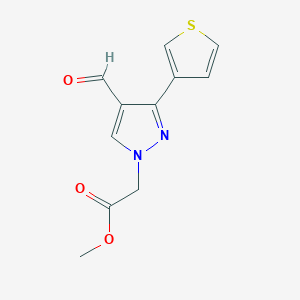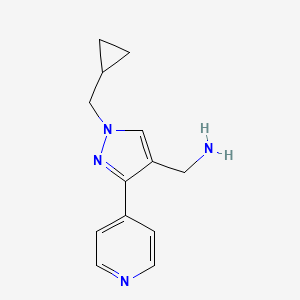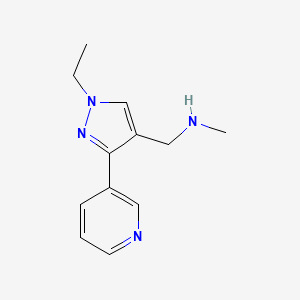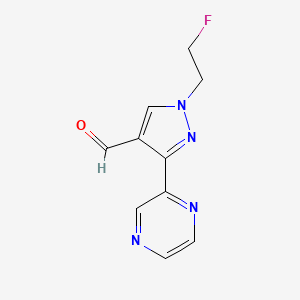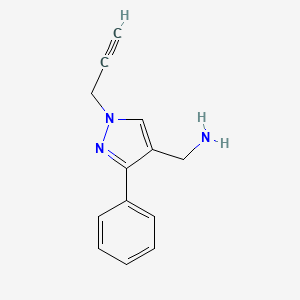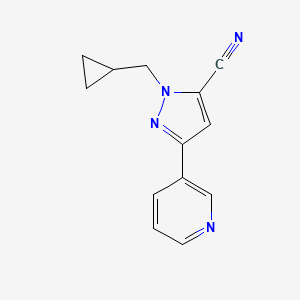
1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile
Übersicht
Beschreibung
1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile, also known as CPMPC, is a heterocyclic, aromatic compound containing nitrogen, carbon, and hydrogen atoms. It is a small molecule with a molecular weight of 197.22 g/mol and a melting point of 160-162°C. CPMPC is structurally similar to other pyrazole derivatives and has been widely studied for its potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile has been explored as a potential therapeutic agent in the treatment of numerous diseases, including cancer, inflammation, and neurodegenerative disorders. It has been studied for its potential to modulate the activity of various enzymes and proteins, such as the cyclooxygenase-2 (COX-2) enzyme, which is involved in inflammation and cancer. In addition, 1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile has been studied for its potential to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the development of Alzheimer’s disease.
Wirkmechanismus
1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile is believed to exert its therapeutic effects through a variety of mechanisms. It is thought to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and cancer. Additionally, 1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the development of Alzheimer’s disease. It is also thought to interact with various other proteins and enzymes, including kinases and phosphatases, which are involved in a variety of biological processes.
Biochemical and Physiological Effects
1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and cancer. Additionally, 1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the development of Alzheimer’s disease. It has also been shown to interact with various other proteins and enzymes, including kinases and phosphatases, which are involved in a variety of biological processes.
Vorteile Und Einschränkungen Für Laborexperimente
1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile has several advantages for use in laboratory experiments. It is a small molecule, which makes it relatively easy to synthesize and handle. Additionally, it has been studied extensively for its potential therapeutic effects, making it a useful tool for studying the biochemical and physiological effects of compounds in a laboratory setting. However, 1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile does have some limitations. It is a relatively unstable compound, which can make it difficult to store and handle. Additionally, it is a relatively expensive compound, which can limit its use in laboratory experiments.
Zukünftige Richtungen
There are a number of potential future directions for the study of 1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile. It could be further studied for its potential therapeutic effects, including its ability to modulate the activity of various enzymes and proteins. Additionally, it could be studied for its potential to inhibit the activity of other enzymes and proteins, such as kinases and phosphatases. It could also be studied for its potential to act as an antioxidant, as well as its potential to interact with other compounds, such as drugs and dietary supplements. Finally, it could be studied for its potential to induce apoptosis, or programmed cell death, which could be useful in the treatment of cancer.
Eigenschaften
IUPAC Name |
2-(cyclopropylmethyl)-5-pyridin-3-ylpyrazole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4/c14-7-12-6-13(11-2-1-5-15-8-11)16-17(12)9-10-3-4-10/h1-2,5-6,8,10H,3-4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYDNSFZSADQRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=CC(=N2)C3=CN=CC=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



